N-[3-(4-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science . This particular compound features a quinoxaline core substituted with a 4-chloroanilino group and a 4-methylbenzenesulfonamide moiety, making it a unique and potentially valuable molecule for scientific research and industrial applications.
Preparation Methods
The synthesis of N-[3-(4-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
Introduction of 4-Chloroanilino Group: The 4-chloroanilino group is introduced through a nucleophilic substitution reaction, where 4-chloroaniline reacts with the quinoxaline core in the presence of a suitable base.
Sulfonamide Formation: The final step involves the sulfonation of the quinoxaline derivative with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
N-[3-(4-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroanilino group, where nucleophiles like amines or thiols replace the chlorine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and bases (e.g., sodium hydroxide, potassium carbonate) .
Scientific Research Applications
N-[3-(4-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-[3-(4-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit kinases or other signaling proteins, disrupting cellular pathways that promote cancer cell growth and survival .
Comparison with Similar Compounds
N-[3-(4-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide can be compared with other quinoxaline derivatives, such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent with a quinoxaline core.
Atinoleutin: A quinoxaline derivative with antimicrobial properties.
Levomycin: An antibiotic with a quinoxaline structure.
Carbadox: An antibiotic used in animal feed.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoxaline derivatives.
Properties
IUPAC Name |
N-[3-(4-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c1-14-6-12-17(13-7-14)29(27,28)26-21-20(23-16-10-8-15(22)9-11-16)24-18-4-2-3-5-19(18)25-21/h2-13H,1H3,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGYZZPIUKKSHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.